1,2-Dioctylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioctylcyclopropane is a synthetic organic compound used in scientific research. It is a cyclopropane derivative that has two octyl groups attached to the cyclopropane ring. This compound has been studied for its potential applications in various fields, including biochemistry and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,2-Dioctylcyclopropane is not fully understood. However, it is believed to interact with cell membranes and alter their properties, which may affect various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 1,2-Dioctylcyclopropane can affect lipid metabolism and membrane fluidity. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dioctylcyclopropane in lab experiments is its ability to mimic the properties of cell membranes. This makes it a useful tool for studying various cellular processes. However, its synthetic nature may limit its relevance to natural systems.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dioctylcyclopropane. One area of interest is its potential as a drug delivery system. Another area of interest is its role in lipid metabolism and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cellular processes.
Synthesemethoden
The synthesis of 1,2-Dioctylcyclopropane involves the reaction of cyclopropane with octylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2-Dioctylcyclopropane has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a substrate for enzymes involved in lipid metabolism. In medicinal chemistry, it has been studied for its potential as a drug delivery system.
Eigenschaften
CAS-Nummer |
1089-40-3 |
---|---|
Produktname |
1,2-Dioctylcyclopropane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
1,2-dioctylcyclopropane |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-18-17-19(18)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
ZNDKBWCPUAOQFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC |
Synonyme |
Sterculene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.